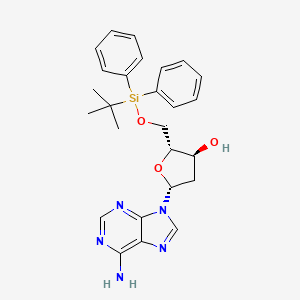![molecular formula C5H8N2O3S B15216007 trans-Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B15216007.png)
trans-Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide: is a heterocyclic compound that features a fused ring system containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thieno[3,4-d]imidazole derivative with an oxidizing agent to introduce the dioxide functionality. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo further oxidation to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the sulfur atom, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
Chemistry: The unique structure of trans-Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide makes it a valuable building block in synthetic chemistry
Biology: In biological research, this compound may be investigated for its potential as a bioactive molecule. Its ability to interact with biological targets could lead to the development of new drugs or therapeutic agents.
Medicine: The compound’s structural features suggest it could be explored for medicinal applications, particularly in the design of new drugs with specific biological activities. Its potential as an enzyme inhibitor or receptor modulator could be of significant interest.
Industry: In industrial applications, this compound may be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mécanisme D'action
The mechanism by which trans-Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions may involve binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Biotin: An organic heterobicyclic compound with a similar thieno[3,4-d]imidazole core structure.
Thieno[3,4-d]imidazole derivatives: Various derivatives with different substituents on the core structure.
Uniqueness: What sets trans-Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide apart from similar compounds is the presence of the dioxide functionality, which can significantly alter its chemical reactivity and biological activity. This unique feature may confer distinct advantages in specific applications, such as increased stability or enhanced interaction with biological targets.
Propriétés
Formule moléculaire |
C5H8N2O3S |
|---|---|
Poids moléculaire |
176.20 g/mol |
Nom IUPAC |
(3aS,6aS)-5,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one |
InChI |
InChI=1S/C5H8N2O3S/c8-5-6-3-1-11(9,10)2-4(3)7-5/h3-4H,1-2H2,(H2,6,7,8)/t3-,4-/m1/s1 |
Clé InChI |
ZDWQNWWGFIYOOO-QWWZWVQMSA-N |
SMILES isomérique |
C1[C@@H]2[C@@H](CS1(=O)=O)NC(=O)N2 |
SMILES canonique |
C1C2C(CS1(=O)=O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


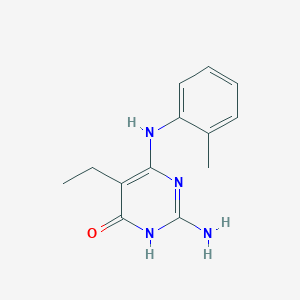
![Acridine, 2,7-dimethoxy-9-[(phenylmethyl)sulfonyl]-](/img/structure/B15215933.png)
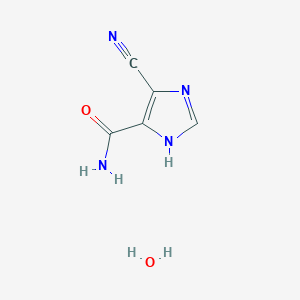
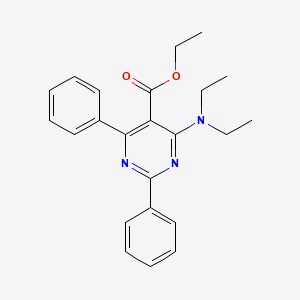
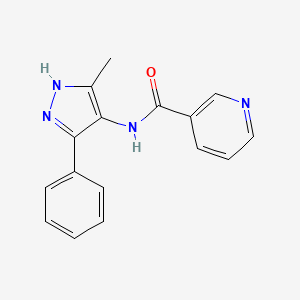
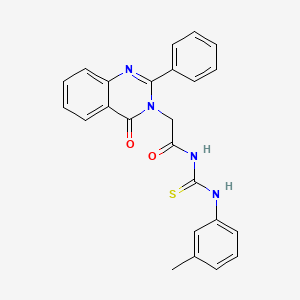
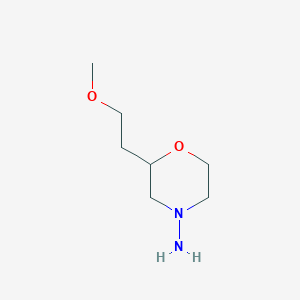
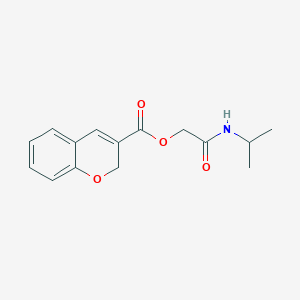
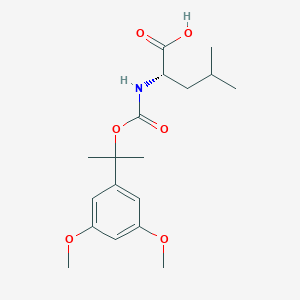
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2,6-dimethyl-3-propyl-](/img/structure/B15215997.png)
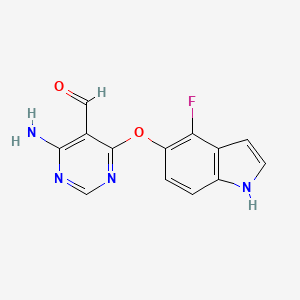
![(4E)-3-methyl-4-[(2-nitrophenyl)methylidene]-1H-pyrazol-5-one](/img/structure/B15216006.png)
